molecular formula C10H16N2O2 B6160160 (3S,8aR)-3-(propan-2-yl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 22155-58-4

(3S,8aR)-3-(propan-2-yl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No. B6160160
CAS RN: 22155-58-4
M. Wt: 196.2
InChI Key:
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Description

Imidazo[1,2-a]pyrazines are a class of compounds that act as a versatile scaffold in organic synthesis and drug development . They have been shown to exhibit diverse biological activity .


Synthesis Analysis

Imidazo[1,2-a]pyrazines can be synthesized through various methods. For instance, a new series of imidazo[1,2-a]pyrazine–coumarin hybrids have been synthesized by the combination of two biologically active moieties, imidazo[1,2-a]pyrazine and coumarin, followed by the Suzuki–Miyaura cross coupling reaction .


Molecular Structure Analysis

Imidazo[1,2-a]pyrazines are bicyclic systems containing the imidazole nucleus . The structure of these compounds can be modified based on the pattern and position of the substitution .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrazines exhibit various reactivities. For example, they can undergo catalytic hydrogenation . The reactivity of these compounds can also be influenced by the pattern and position of the substitution .

Future Directions

Imidazo[1,2-a]pyrazines have wide-ranging applications in medicinal chemistry and drug development . Future developments may focus on exploring new synthetic methods and biological applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S,8aR)-3-(propan-2-yl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione involves the cyclization of a dipeptide intermediate. The dipeptide is synthesized from commercially available starting materials and then cyclized to form the target compound.", "Starting Materials": [ "L-alanine", "L-proline", "Isobutyric anhydride", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Synthesis of dipeptide intermediate", "a. Dissolve L-alanine (1.0 eq) and L-proline (1.0 eq) in methanol", "b. Add sodium hydroxide (1.2 eq) and stir for 30 minutes", "c. Add isobutyric anhydride (1.2 eq) and stir for 2 hours", "d. Acidify the reaction mixture with hydrochloric acid and extract with ethyl acetate", "e. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the dipeptide intermediate", "Step 2: Cyclization to form target compound", "a. Dissolve the dipeptide intermediate in methanol", "b. Add sodium hydroxide (1.2 eq) and stir for 30 minutes", "c. Heat the reaction mixture to 80°C for 2 hours", "d. Acidify the reaction mixture with hydrochloric acid and extract with ethyl acetate", "e. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the target compound" ] }

CAS RN

22155-58-4

Molecular Formula

C10H16N2O2

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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